molecular formula C14H14N2O3S B14166632 ethyl N-(2-quinolin-2-ylsulfanylacetyl)carbamate CAS No. 735292-22-5

ethyl N-(2-quinolin-2-ylsulfanylacetyl)carbamate

Cat. No.: B14166632
CAS No.: 735292-22-5
M. Wt: 290.34 g/mol
InChI Key: CUAJLIXPDPLUQQ-UHFFFAOYSA-N
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Description

Ethyl N-(2-quinolin-2-ylsulfanylacetyl)carbamate is a synthetic organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-(2-quinolin-2-ylsulfanylacetyl)carbamate can be achieved through a catalyst-free method involving the reaction of N-hetaryl ureas with alcohols. This environmentally friendly technique allows for the synthesis of a wide range of N-quinolin-2-yl substituted carbamates with good to high yields. The reaction proceeds through the intermediate formation of hetaryl isocyanates .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves the use of readily available starting materials and mild reaction conditions. The catalyst-free synthesis method mentioned above is particularly advantageous for industrial applications due to its simplicity and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-(2-quinolin-2-ylsulfanylacetyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline moiety to its corresponding dihydroquinoline form.

    Substitution: The compound can participate in substitution reactions, where functional groups on the quinoline ring are replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and substituted quinoline compounds.

Scientific Research Applications

Ethyl N-(2-quinolin-2-ylsulfanylacetyl)carbamate has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex quinoline derivatives.

    Medicine: Quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound may have similar potential for drug development.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl N-(2-quinolin-2-ylsulfanylacetyl)carbamate involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological processes, making the compound useful for therapeutic applications.

Comparison with Similar Compounds

Ethyl N-(2-quinolin-2-ylsulfanylacetyl)carbamate can be compared with other quinoline derivatives such as:

    Quinoline N-oxides: These compounds are oxidized forms of quinoline and have different reactivity and biological activity.

    Dihydroquinolines: These are reduced forms of quinoline and exhibit different chemical properties.

    Substituted Quinoline Compounds: Various substituted quinoline derivatives have been studied for their unique biological activities.

The uniqueness of this compound lies in its specific structural features, which may confer distinct biological and chemical properties compared to other quinoline derivatives.

Properties

CAS No.

735292-22-5

Molecular Formula

C14H14N2O3S

Molecular Weight

290.34 g/mol

IUPAC Name

ethyl N-(2-quinolin-2-ylsulfanylacetyl)carbamate

InChI

InChI=1S/C14H14N2O3S/c1-2-19-14(18)16-12(17)9-20-13-8-7-10-5-3-4-6-11(10)15-13/h3-8H,2,9H2,1H3,(H,16,17,18)

InChI Key

CUAJLIXPDPLUQQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC(=O)CSC1=NC2=CC=CC=C2C=C1

solubility

42.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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